molecular formula C8H11ClO3S2 B13626598 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13626598
M. Wt: 254.8 g/mol
InChI Key: MIMCBXATAKTHOC-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a thiophene ring, an ethoxy group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethylene oxide and sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and thiophene derivatives with various functional groups.

Scientific Research Applications

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate derivatives. The thiophene ring can participate in various electrophilic and nucleophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of both the ethoxy and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H11ClO3S2

Molecular Weight

254.8 g/mol

IUPAC Name

2-(2-thiophen-2-ylethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H11ClO3S2/c9-14(10,11)7-5-12-4-3-8-2-1-6-13-8/h1-2,6H,3-5,7H2

InChI Key

MIMCBXATAKTHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCOCCS(=O)(=O)Cl

Origin of Product

United States

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